molecular formula C7H10N2O3 B1393007 Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate CAS No. 1208081-25-7

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

Cat. No.: B1393007
CAS No.: 1208081-25-7
M. Wt: 170.17 g/mol
InChI Key: MZHNDLRCKWKTSU-UHFFFAOYSA-N
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Description

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by methylation and hydroxymethylation steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

  • Methyl 5-hydroxy-2-methyl-2H-pyrazole-3-carboxylate
  • Methyl 5-methyl-2H-pyrazole-3-carboxylate
  • Methyl 5-aminomethyl-2H-pyrazole-3-carboxylate

Comparison: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNDLRCKWKTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Reactant of Route 2
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Reactant of Route 3
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Reactant of Route 4
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Reactant of Route 5
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Reactant of Route 6
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

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